molecular formula C9H18F2N2 B1481037 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine CAS No. 2090913-26-9

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1481037
CAS No.: 2090913-26-9
M. Wt: 192.25 g/mol
InChI Key: DOGUBTLGUREKIS-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of piperidine with 1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The difluoroethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its difluoroethyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Biological Activity

The compound 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a difluoroethyl substituent. The presence of the difluoroethyl group is significant as it enhances the compound's lipophilicity and binding affinity to various biological targets. The molecular formula is C7H14F2N2C_7H_{14}F_2N_2, and its CAS number is 2090913-26-9 .

Structural Characteristics

PropertyValue
Molecular FormulaC7H14F2N2
CAS Number2090913-26-9
LipophilicityEnhanced due to difluoroethyl group

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The difluoroethyl group modulates the compound's activity by influencing its binding characteristics at specific targets, which may lead to therapeutic effects in treating neurological disorders and other conditions .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Neurotransmitter Modulation : It may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although further investigation is needed to establish efficacy and safety .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar piperidine derivatives. For instance, research on related compounds has shown promising results in terms of antimicrobial activity against Mycobacterium tuberculosis, indicating that structural modifications can significantly impact biological potency .

Table of Related Compounds

Compound NameCAS NumberMinimum Inhibitory Concentration (MIC)
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochlorideNot available2–4 μg/mL
4-Fluoropiperidine hydrochloride57395-89-80.66
N,N-Dimethylpiperidin-4-amine hydrochlorideNot available0.81

These compounds exhibit varying degrees of activity against different microbial strains, highlighting the importance of structural features in determining biological efficacy.

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions using difluoroethylating agents. Common reagents include sodium hydride or potassium carbonate to facilitate the reaction under controlled conditions.

Synthetic Route Overview

  • Starting Materials : Piperidine derivatives and difluoroethylating agents.
  • Reaction Conditions : Use of bases such as sodium hydride; optimized for yield and purity.
  • Purification Methods : Distillation and crystallization are employed for isolating the final product.

Future Directions in Research

Ongoing studies aim to further elucidate the mechanisms by which this compound exerts its biological effects. Investigations are focusing on:

  • In Vivo Studies : Assessing therapeutic potential in animal models.
  • Structure–Activity Relationship (SAR) : Understanding how modifications affect biological activity.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c1-9(10,11)8-2-5-13(6-3-8)7-4-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGUBTLGUREKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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